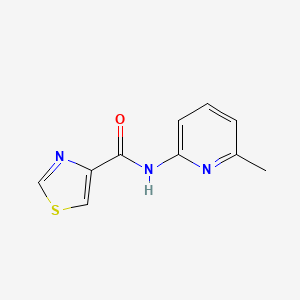

N-(6-methylpyridin-2-yl)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-methylpyridin-2-yl)thiazole-4-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms . The thiazole and pyridine rings are connected by a carbamide group .

Synthesis Analysis

The synthesis of “N-(6-methylpyridin-2-yl)thiazole-4-carboxamide” and its complexes has been described in the literature . The compound was synthesized and characterized by elemental analysis, FT-IR, 1H-NMR, and HR-MS methods . Theoretical and experimental studies on the compound have also been reported .Molecular Structure Analysis

The molecular structure of “N-(6-methylpyridin-2-yl)thiazole-4-carboxamide” has been analyzed using various methods. The compound was characterized by single crystal X-ray diffraction method . The molecular orbitals of the ligand were calculated at the same level . Theoretical and experimental studies on the compound have also been reported .Chemical Reactions Analysis

The chemical reactions involving “N-(6-methylpyridin-2-yl)thiazole-4-carboxamide” have been studied. A series of substituted 2- (aminopyridyl)- and 2- (aminopyrimidinyl)thiazole-5-carboxamides was identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-methylpyridin-2-yl)thiazole-4-carboxamide” have been analyzed. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Aplicaciones Científicas De Investigación

Dual Src/Abl Kinase Inhibitor Development

A class of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, which includes compounds structurally related to N-(6-methylpyridin-2-yl)thiazole-4-carboxamide, has been identified as potent inhibitors of Src/Abl kinase. These compounds exhibit exceptional antiproliferative activity against various tumor cell lines and demonstrate significant oral activity in preclinical models of chronic myelogenous leukemia (CML), with some leading to complete tumor regressions at multiple dose levels due to their robust in vivo activity and favorable pharmacokinetic profile (Lombardo et al., 2004).

Antimicrobial and Antifungal Activities

Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, synthesized using specific methodologies, demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. This research underscores the potential of thiazole derivatives in the development of new antimicrobial agents, providing a foundation for further structural modifications to enhance biological activity (Alhameed et al., 2019).

Anti-fibrotic Drug Potential

Investigations into the pharmacokinetics, metabolism, and tissue distribution of certain thiazole derivatives have highlighted their potential as effective oral anti-fibrotic drugs. These studies provide crucial insights into the bioavailability, permeability, and metabolism of these compounds, suggesting their applicability in treating fibrotic diseases (Kim et al., 2008).

Synthesis and Biological Activity Optimization

Efforts to optimize the synthesis and explore the biological activities of thiazole derivatives have led to the development of compounds with promising antitumor, antiviral, and antimicrobial properties. These studies involve systematic structure modifications and innovative synthetic approaches to enhance the biological efficacy and reduce adverse metabolic pathways of these compounds, showcasing their versatile applications in medicinal chemistry (Linton et al., 2011).

Direcciones Futuras

The future directions for “N-(6-methylpyridin-2-yl)thiazole-4-carboxamide” could involve further studies on its synthesis, biological activities, and potential applications. For instance, the compound could be developed as a novel anti-fibrotic drug . Additionally, further studies could focus on the design and development of different thiazole derivatives .

Propiedades

IUPAC Name |

N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-7-3-2-4-9(12-7)13-10(14)8-5-15-6-11-8/h2-6H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTZXHOHBHPUGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CSC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2933923.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2933926.png)

![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2933928.png)

![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933930.png)

![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2933931.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2933933.png)

![2-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2933935.png)

![N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B2933936.png)

![3-[(Tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)